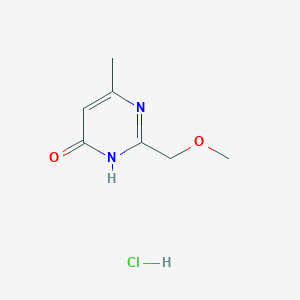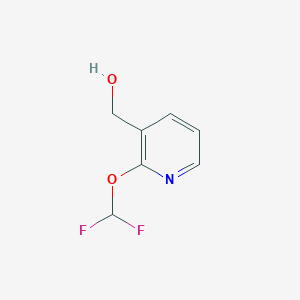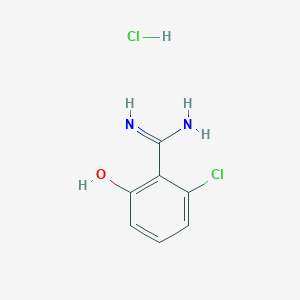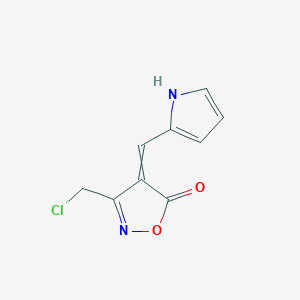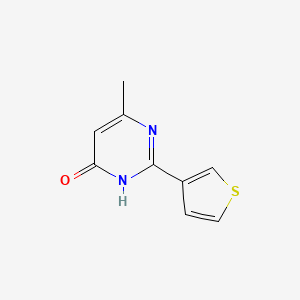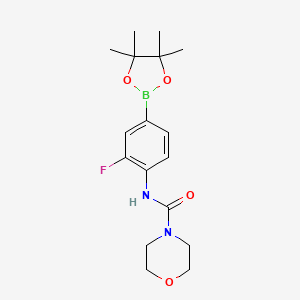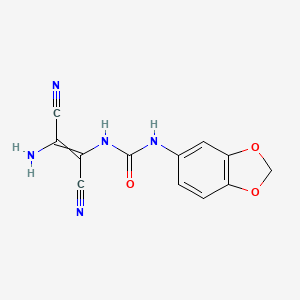
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea
描述
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea is a complex organic compound with the molecular formula C12H9N5O3 and a molecular weight of 271.23 g/mol . This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules, and a urea moiety, which is known for its versatility in medicinal chemistry.
准备方法
The synthesis of 1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the urea moiety: This step involves the reaction of the benzodioxole derivative with isocyanates or carbamates under controlled conditions.
Addition of the amino-dicyanoethenyl group: This final step involves the reaction of the intermediate with cyanamide and subsequent cyclization to form the desired product.
化学反应分析
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Inducing apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Modulating signal transduction: It may interfere with signal transduction pathways, affecting cell proliferation and survival.
相似化合物的比较
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole ring but lacks the urea and amino-dicyanoethenyl groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-amino-1,2-dicyanoethenyl)-3-(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCGDVNOKYRKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=C(C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



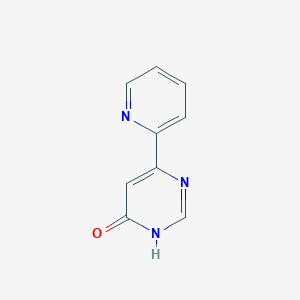
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
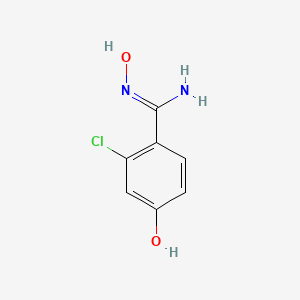
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
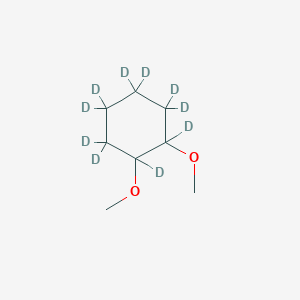
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
